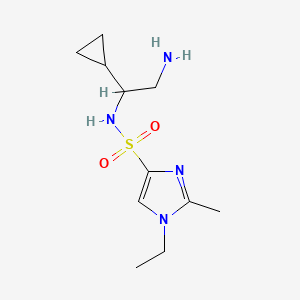![molecular formula C6H6ClIN2 B7578926 1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)
1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a pyrazole derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole has been used in various scientific research applications. It has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential as an antibacterial agent and its ability to inhibit the growth of bacteria.
Mecanismo De Acción
The mechanism of action of 1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole is not fully understood. However, it has been suggested that it may work by inhibiting specific enzymes or proteins involved in cancer cell growth, inflammation, or bacterial growth.
Biochemical and Physiological Effects
1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines. It has also been shown to inhibit the growth of bacteria and reduce bacterial biofilm formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole in lab experiments is its ability to selectively target cancer cells, bacteria, or inflammatory cells. This makes it a potential candidate for the development of new drugs for the treatment of cancer, bacterial infections, and inflammatory diseases. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Direcciones Futuras
There are several future directions for the research of 1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more specific and effective drugs. Another direction is to study its potential as a treatment for other diseases such as viral infections and neurological disorders. Additionally, its pharmacokinetics and toxicity should be studied to determine its safety and efficacy as a drug.
Métodos De Síntesis
1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole can be synthesized using different methods. One of the commonly used methods is the reaction between 1-chloro-3-propenylpyrazole and iodine in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography. Other methods involve the use of different starting materials and reagents.
Propiedades
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClIN2/c7-2-1-3-10-5-6(8)4-9-10/h1-2,4-5H,3H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFCZXHLKMGKDY-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC=CCl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1C/C=C/Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578857.png)
![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)

![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)

![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)

![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)


![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)